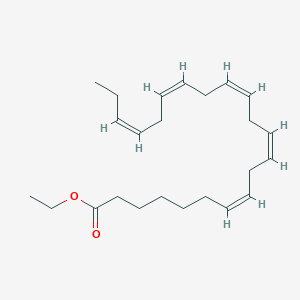

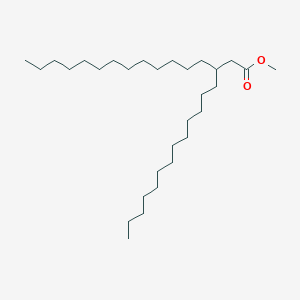

3-Tridecylhexadecanoic Acid Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl esters with specific isotopic labeling has been demonstrated through the preparation of methyl 16-trideuteriohexadecanoate. This compound was synthesized with high isotopic purity and a reasonable overall yield of 29%. The process involved several steps, starting with methyl 7-oxo-16-heptadecenoate. The oxo group was reduced using sodium cyanoborohydride, and the CD3 group was introduced by reduction with lithium aluminum deuteride. This reduction occurred in two stages: first, the ester group was reduced to an alcohol, and subsequently, the derived mesylate was reduced. Finally, the carboxyl group was formed by oxidative cleavage of the double bond .

Molecular Structure Analysis

The molecular structure of methyl hydroxyhexadecanoates, which are structurally related to 3-Tridecylhexadecanoic Acid Methyl Ester, has been studied in the context of their behavior at the air/water interface. These studies are crucial for understanding the interfacial behavior of molecules with different hydrophilic groups. The research indicates that the esterification of hydroxyhexadecanoates leads to an expansion of the isotherms, which suggests changes in head group interactions. This is particularly evident in the 2-, 3-, and 9-hydroxy compounds. The 16-hydroxy compounds, however, exhibit anomalous behavior in terms of surface pressure and surface potential, which is thought to be due to an inversion of the molecule at the interface .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of methyl esters, such as the methyl 16-trideuteriohexadecanoate, include reduction and oxidative cleavage. The reduction with sodium cyanoborohydride is used to target the oxo group, while lithium aluminum deuteride is employed for the introduction of deuterium atoms. The oxidative cleavage step is crucial for forming the carboxyl group from the double bond. These reactions are indicative of the types of chemical transformations that might be applied to the synthesis of 3-Tridecylhexadecanoic Acid Methyl Ester .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl hydroxyhexadecanoates provide insight into the behavior of similar compounds, such as 3-Tridecylhexadecanoic Acid Methyl Ester. The interfacial behavior of these compounds, as studied through monolayer experiments, reveals the impact of esterification on molecular interactions. The observed expansion of isotherms and the anomalous surface pressure and potential behavior of the 16-hydroxy compounds suggest that the physical and chemical properties of these esters are significantly influenced by the position and nature of the hydrophilic groups .

Wissenschaftliche Forschungsanwendungen

Gas Chromatography-Mass Spectrometry in Lipopolysaccharide Analysis

The application of gas chromatography-mass spectrometry (GC-MS) in the analysis of lipopolysaccharides has been researched, using 3-hydroxy fatty acids, similar in structure to 3-Tridecylhexadecanoic Acid Methyl Ester, as chemical markers. This method, involving the derivatives of such fatty acids, is significant for determining lipopolysaccharides in various environments (Mielniczuk et al., 1992).

Modified Method for Methyl Ester Preparation

A modified method for preparing methyl esters, which could include 3-Tridecylhexadecanoic Acid Methyl Ester, from triglycerides and non-esterified fatty acids (NEFA) was developed. This method is particularly applicable in the quantification of serum triglycerides and NEFA in medical research (Fosbrooke & Tamir, 1968).

Synthesis of Saturated and Unsaturated Sixteen-Carbon Acids

The synthesis of saturated and unsaturated fatty acids, specifically trideuterated at the terminal or penultimate carbons, offers a potential application for 3-Tridecylhexadecanoic Acid Methyl Ester in chemical research and development (Tulloch & Bergter, 1981).

Antifeedant Activity in Agricultural Research

The antifeedant activity of fatty acid esters, including compounds structurally similar to 3-Tridecylhexadecanoic Acid Methyl Ester, against agricultural pests like tobacco caterpillar larvae, highlights its potential in developing natural pesticides (Mallavadhani et al., 2003).

Novel Polyester Building Block Synthesis

In materials science, the synthesis of novel B3 monomers and hyperbranched polyimides using tri(phthalic acid methyl ester) demonstrates another potential application for 3-Tridecylhexadecanoic Acid Methyl Ester in the development of new polymeric materials (Hao et al., 2002).

Eigenschaften

IUPAC Name |

methyl 3-tridecylhexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-29(28-30(31)32-3)27-25-23-21-19-17-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKBQTABKHPZPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tridecylhexadecanoic Acid Methyl Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.